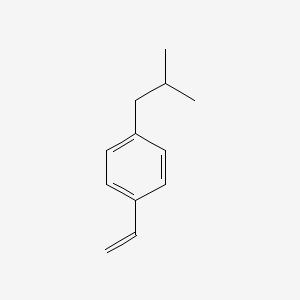

4-Isobutylstyrene

Descripción

4-Isobutylstyrene (CAS 63444-56-4), also known as 1-ethenyl-4-(2-methylpropyl)benzene, is a styrene derivative with the molecular formula C₁₂H₁₆ and a molecular weight of 160.26 g/mol . It is a colorless liquid with a boiling point of 227°C, a density of 0.882 g/cm³, and a refractive index of 1.5218 . Its structure features a vinyl group attached to a para-isobutyl-substituted benzene ring, making it a key intermediate in synthesizing non-steroidal anti-inflammatory drugs (NSAIDs) like (S)-ibuprofen .

Synthesis: this compound is typically synthesized via Suzuki cross-coupling of 1-bromo-4-isobutylbenzene with vinylboronic acid pinacol ester, achieving yields of ~89% under optimized conditions (85°C, 24 hours) . This method offers superior atom economy compared to traditional Wittig approaches .

Propiedades

IUPAC Name |

1-ethenyl-4-(2-methylpropyl)benzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H16/c1-4-11-5-7-12(8-6-11)9-10(2)3/h4-8,10H,1,9H2,2-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VTMSSJKVUVVWNJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)CC1=CC=C(C=C1)C=C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H16 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50979636 | |

| Record name | 1-Ethenyl-4-(2-methylpropyl)benzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50979636 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

160.25 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

63444-56-4 | |

| Record name | p-Isobutylstyrene | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0063444564 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 1-Ethenyl-4-(2-methylpropyl)benzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50979636 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1-ethenyl-4-(2-methylpropyl)benzene | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Aplicaciones Científicas De Investigación

4-Isobutylstyrene (4-ISB), an aromatic hydrocarbon with the molecular formula , has applications in medicinal chemistry and is a useful research compound.

Synthesis and Use in Ibuprofen Production

This compound is a building block in organic synthesis, especially in the production of 2-arylpropionic acids. One notable application is its use as a precursor in the synthesis of (R)-ibuprofen, a non-steroidal anti-inflammatory drug (NSAID).

The synthesis of this compound and its subsequent transformation into ibuprofen involves several steps:

- Suzuki-Miyaura Cross-Coupling this compound can be synthesized using a Suzuki-Miyaura cross-coupling reaction between 1-bromo-4-isobutylbenzene and vinylboronic acid pinacol ester .

- Nickel-Catalyzed Boracarboxylation In the presence of a nickel catalyst, carbon dioxide, and a diboron reductant, this compound undergoes regioselective boracarboxylation, resulting in a boron-functionalized ibuprofen derivative, specifically an α-aryl-β-boryl-propionic acid.

- Transformation to Ibuprofen The boron-containing intermediate is then converted to (R)-ibuprofen through nickel-catalyzed cross-coupling with isobutylmagnesium bromide, followed by ozonolysis and oxidation.

One study achieved a 98% yield and a 96% enantiomeric excess when reacting this compound with ethylene under specific catalytic conditions.

Use as a Precursor for Analgesic Compounds

This compound derivatives may exhibit biological activities similar to ibuprofen, a non-steroidal anti-inflammatory drug (NSAID). The mechanism involves inhibiting cyclooxygenase (COX) enzymes, which are important in prostaglandin biosynthesis. The (S)-enantiomer of ibuprofen is more active than its (R)-counterpart.

Enzyme Inhibition Applications

This compound has been explored as a precursor for boron-functionalized compounds that can inhibit enzymes like proteasomes and proteases. These compounds have shown promise for selectively targeting tumor cells in cancer treatment. Boron-containing drugs derived from this compound have demonstrated enhanced potency because they can form stable covalent bonds with active site residues in target enzymes.

A study tested boronic acid derivatives from this compound for their enzyme inhibition capabilities and the results indicated that these derivatives could effectively inhibit proteasome activity, suggesting potential applications in cancer therapy.

Asymmetric Hydrovinylation Reactions

As a vinylarene, this compound is used in asymmetric hydrovinylation reactions catalyzed by nickel complexes. The isobutyl group influences reactivity and enantioselectivity. Using carbohydrate-derived diarylphosphinite ligands, paired with a nickel catalyst and a highly dissociated counterion like [3,5-(CF3)2-C6H3)4B]- or SbF6-, can improve selectivity in the hydrovinylation of this compound. The steric and electronic properties of the ligand system, along with the substrate structure, are crucial for high enantioselectivity during the reaction.

Data Table of Applications

| Compound Name | Biological Activity | Mechanism of Action |

|---|---|---|

| Ibuprofen | Anti-inflammatory | COX inhibition |

| Boron-functionalized | Enzyme inhibition | Covalent bond formation with proteasomes |

| This compound | Precursor for NSAIDs | Synthesis of analgesic compounds |

Análisis De Reacciones Químicas

Hydrohalogenation with HCl

4-Isobutylstyrene reacts with hydrochloric acid (HCl) to form 1-(4-isobutylphenyl)ethyl chloride , a critical intermediate in ibuprofen synthesis. This reaction proceeds via electrophilic addition across the styrene's double bond.

Mechanism :

-

Protonation of the double bond generates a carbocation intermediate.

Conditions :

-

Reaction occurs under acidic conditions (1.0 M HCl).

-

Typically conducted at ambient temperature with stirring for 16 hours .

Key Data :

| Parameter | Value |

|---|---|

| Yield | >95% (after purification) |

| Reaction Time | 16 hours |

| Temperature | 25°C |

Carbonylation and Hydrolysis

The chlorinated intermediate undergoes palladium-catalyzed carbonylation followed by hydrolysis to produce ibuprofen . This step is central to the Boots-Hoechst-Celanese industrial process .

Mechanism :

-

Oxidative Addition : 1-(4-isobutylphenyl)ethyl chloride binds to the palladium catalyst (L₂PdCl).

-

Carbonylation : CO inserts into the Pd–C bond.

-

Hydrolysis : Water cleaves the metal-carbon bond, releasing ibuprofen and regenerating the catalyst .

Conditions :

-

Catalyst: L₂PdCl (triphenylphosphine-ligated palladium).

-

CO pressure: 1–10 atm.

Key Data :

Boracarboxylation with CO₂

This compound undergoes copper-catalyzed boracarboxylation with CO₂ to yield borylated ibuprofen derivatives . This reaction introduces a boron moiety, enhancing bioactivity for potential anticancer applications .

Mechanism :

-

Catalyst Activation : NHC-copper(I) complex coordinates with bis(pinacolato)diboron.

-

CO₂ Insertion : CO₂ reacts with the styrene-copper adduct.

-

Borylation : Boron incorporation occurs via a radical pathway .

Conditions :

Key Data :

| Parameter | Value |

|---|---|

| Yield | 89% (average of 3 runs) |

| Reaction Time | 16 hours |

| Borylation Selectivity | >98% |

Catalytic Dehydration

This compound is synthesized via Suzuki-Miyaura cross-coupling between 1-bromo-4-isobutylbenzene and vinylboronic acid pinacol ester. Though primarily a synthetic route, this reaction highlights its reactivity as a product .

Conditions :

Key Data :

| Parameter | Value |

|---|---|

| Isolated Yield | 89% |

| Purity | >95% (NMR-confirmed) |

Comparación Con Compuestos Similares

Reactivity in Catalytic Asymmetric Reactions

Hydrovinylation (HV)

Hydrovinylation is critical for introducing chirality into drug precursors. Key comparisons include:

Key Findings :

- This compound achieves near-quantitative yields (95–98%) and high enantioselectivity (91–96% ee) due to optimal steric and electronic compatibility with binaphthol-derived ligands .

- 6-Methoxy-2-vinylnaphthalene , a precursor to (S)-naproxen, shows lower yields (73%) and ee (86%), likely due to increased steric hindrance from the naphthalene backbone .

Hydroformylation

Hydroformylation converts olefins to aldehydes, a step in ibuprofen synthesis:

*Overall yield for ibuprofen after oxidation.

Insights :

- This compound exhibits exceptional regioselectivity (92% branched aldehyde) using Rh₁/PNP-ND, attributed to strong Rh-P coordination stabilizing the transition state .

- Terminal aliphatic alkenes (e.g., 1-hexene) favor linear products, highlighting the substrate-dependent selectivity of hydroformylation .

Boracarboxylation Reactions

Boracarboxylation under CO₂ introduces boron and carboxylic acid groups:

Notes:

- This compound requires rigorous degassing (freeze-pump-thaw) to prevent catalyst decomposition .

- Higher yields for tert-butylstyrene (90%) suggest steric bulk in this compound slightly hinders reaction efficiency .

Physical and Spectroscopic Properties

NMR Characteristics :

- 1H NMR (CDCl₃): Doublets at δ 5.17 (J = 10.9 Hz) and 5.69 (J = 17.6 Hz), with a doublet of doublets at δ 6.62–6.78, confirming the monosubstituted styrene structure .

- 13C NMR : Peaks at δ 141.64 (ipso-C), 136.93 (vinyl-C), and 45.33 (isobutyl-CH₂) .

Comparison with Analogues :

Q & A

Q. What are the key spectroscopic techniques for characterizing 4-Isobutylstyrene, and how should researchers interpret critical spectral data?

- Methodological Answer : Researchers should prioritize <sup>1</sup>H and <sup>13</sup>C NMR spectroscopy for structural confirmation. For this compound, the <sup>1</sup>H NMR spectrum exhibits characteristic ABX splitting patterns: doublets at δ 5.69 (J = 17.6 Hz) and 5.17 (J = 10.9 Hz) for vinyl protons and a multiplet at δ 6.62–6.78 for aromatic protons. <sup>13</sup>C NMR peaks at δ 141.64 (aromatic carbons) and 45.33 (isobutyl CH2) are critical for verifying substitution patterns . Cross-referencing with literature spectra and ensuring solvent peaks are accounted for (e.g., chloroform-d at δ 7.26) is essential to avoid misassignment.

Q. How can researchers ensure reproducibility in synthesizing this compound?

- Methodological Answer : Document reaction conditions meticulously, including catalyst loading (e.g., copper-based catalysts), solvent purity, and temperature gradients. For example, a representative synthesis involves palladium-catalyzed coupling of 4-isobutylbenzene derivatives with ethylene. Reproducibility requires reporting yields from multiple trials, specifying purification methods (e.g., column chromatography with hexane/ethyl acetate gradients), and validating purity via HPLC or GC-MS. Known compounds should cite prior synthetic protocols, while novel derivatives require full spectral characterization .

Q. What strategies should researchers use to identify gaps in existing literature on this compound applications?

- Methodological Answer : Conduct systematic searches in Reaxys and SciFinder using keywords like "this compound derivatives" and "styrene polymerization." Focus on understudied areas, such as its role in asymmetric catalysis or biocompatible polymer design. Cross-reference patents and non-English journals for overlooked applications. Prioritize recent reviews (post-2020) to avoid redundant work .

Advanced Research Questions

Q. What methodologies are effective for resolving contradictions in reported NMR data of this compound derivatives?

- Methodological Answer : Discrepancies often arise from solvent effects, impurities, or instrument calibration. Researchers should:

- Replicate experiments under identical conditions (solvent, temperature, concentration).

- Compare raw data (e.g., coupling constants, integration ratios) with published spectra.

- Use heteronuclear correlation experiments (HSQC, HMBC) to confirm connectivity in ambiguous cases.

For example, conflicting δ values for aromatic protons may be resolved by deuterated solvent standardization and internal referencing (e.g., TMS at δ 0.00) .

Q. How can catalytic strategies employing this compound be optimized for enantioselective synthesis?

- Methodological Answer : Explore chiral ligands (e.g., BINOL-derived phosphines) in transition-metal catalysis to enhance stereocontrol. For instance, this compound has been used in copper-catalyzed asymmetric hydroboration to synthesize (S)-ibuprofen precursors (Scheme 1 in ). Kinetic studies (e.g., variable-temperature NMR) and DFT calculations can elucidate transition states and guide ligand modification. Screen solvent polarity and additives (e.g., molecular sieves) to improve enantiomeric excess (ee).

Q. What analytical approaches are recommended for quantifying trace impurities in this compound samples?

- Methodological Answer : Use GC-MS with selective ion monitoring (SIM) to detect low-abundance byproducts (e.g., dimerization products). Calibrate against authentic standards and validate limits of detection (LOD) via spike-recovery experiments. For non-volatile impurities, employ HPLC-UV/Vis with a C18 column and gradient elution. Report impurity profiles in supplementary materials, including retention times and mass spectra .

Q. How should researchers design experiments to investigate the thermal stability of this compound under varying conditions?

- Methodological Answer : Perform thermogravimetric analysis (TGA) at heating rates of 5–10°C/min under inert (N2) and oxidative (O2) atmospheres. Monitor decomposition onset temperatures and correlate with DSC data for phase transitions. Accelerated aging studies (e.g., 70°C for 72 hours) can simulate long-term stability, with post-stability analysis via FT-IR to detect oxidation products (e.g., carbonyl groups) .

Data Analysis & Reporting

Q. How can researchers integrate computational modeling with experimental data to predict this compound reactivity?

- Methodological Answer : Use Gaussian or ORCA software for DFT calculations to model transition states and reaction pathways. Compare computed NMR chemical shifts (e.g., via GIAO method) with experimental data to validate accuracy. For polymerization studies, apply Monte Carlo simulations to predict chain-length distributions. Publish computational parameters (basis sets, convergence criteria) and raw output files in supplementary materials .

Q. What are the best practices for documenting synthetic procedures to meet publication standards?

- Methodological Answer : Follow Beilstein Journal guidelines:

- Describe ≤5 representative syntheses in the main text; others in supplementary data.

- Include reaction equations, CAS numbers for reagents, and hazard warnings for hazardous steps.

- Report yields as isolated masses with purity metrics (e.g., ≥95% by HPLC).

- For known compounds, provide literature comparison (e.g., "mp 82–84°C, lit. 83–85°C") .

Q. How should contradictory data in catalytic efficiency studies be analyzed and reported?

- Methodological Answer :

Conduct sensitivity analyses to identify variables causing discrepancies (e.g., catalyst aging, moisture sensitivity). Use Bland-Altman plots to compare inter-laboratory results. Clearly report confidence intervals and statistical power in publications. For peer review, provide raw datasets and instrument calibration logs to support reproducibility claims .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.